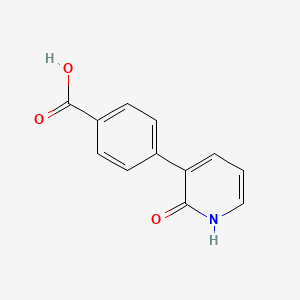

3-(4-Carboxyphenyl)-2-hydroxypyridine

Beschreibung

BenchChem offers high-quality 3-(4-Carboxyphenyl)-2-hydroxypyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-Carboxyphenyl)-2-hydroxypyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

CAS-Nummer |

406234-28-4 |

|---|---|

Molekularformel |

C12H9NO3 |

Molekulargewicht |

215.2 g/mol |

IUPAC-Name |

4-(2-oxo-1H-pyridin-3-yl)benzoic acid |

InChI |

InChI=1S/C12H9NO3/c14-11-10(2-1-7-13-11)8-3-5-9(6-4-8)12(15)16/h1-7H,(H,13,14)(H,15,16) |

InChI-Schlüssel |

MTUVJWSAPAVHAF-UHFFFAOYSA-N |

SMILES |

C1=CNC(=O)C(=C1)C2=CC=C(C=C2)C(=O)O |

Kanonische SMILES |

C1=CNC(=O)C(=C1)C2=CC=C(C=C2)C(=O)O |

Herkunft des Produkts |

United States |

In-Depth Technical Guide: 3-(4-Carboxyphenyl)-2-hydroxypyridine

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide

Executive Summary

The compound 3-(4-Carboxyphenyl)-2-hydroxypyridine is a highly versatile biaryl building block that has gained significant traction in modern drug discovery. Due to its dynamic tautomeric nature, it is frequently registered under dual CAS numbers (936636-14-5 and 406234-28-4 ) and alternative nomenclatures, such as 4-(2-hydroxypyridin-3-yl)benzoic acid and 4-(2-oxo-1,2-dihydropyridin-3-yl)benzoic acid.

As a Senior Application Scientist, I have observed that the true value of this scaffold lies in its 2-pyridone tautomer, which acts as a rigid, bioisosteric mimic of a cis-amide bond. This structural motif is uniquely capable of acting as both a hydrogen bond donor and acceptor, making it a privileged pharmacophore for targeting the hinge regions of kinases (e.g., JAK2) and the active site pockets of serine proteases. This guide deconstructs the physicochemical properties, pharmacological utility, and field-proven synthetic methodologies required to handle and validate this compound effectively.

Physicochemical Properties & Tautomeric Dynamics

In solution and solid states, 3-(4-Carboxyphenyl)-2-hydroxypyridine exists in a rapid equilibrium with its 2-pyridone tautomer. In polar solvents (and within the polar microenvironments of protein binding pockets), the 2-pyridone form heavily predominates. This tautomerism is a critical variable in computational drug design, as it shifts the topological polar surface area (TPSA) and alters the vector of hydrogen-bonding interactions.

Quantitative Data Summary

| Property | Value |

| Primary Chemical Name | 3-(4-Carboxyphenyl)-2-hydroxypyridine |

| IUPAC Synonyms | 4-(2-Hydroxypyridin-3-yl)benzoic acid; 4-(2-oxo-1H-pyridin-3-yl)benzoic acid |

| CAS Registry Numbers | 936636-14-5, 406234-28-4 |

| Molecular Formula | C₁₂H₉NO₃ |

| Molecular Weight | 215.20 g/mol |

| Hydrogen Bond Donors | 2 (NH/OH, COOH) |

| Hydrogen Bond Acceptors | 3 (N/O, C=O, COOH) |

| Rotatable Bonds | 2 |

Structural Biology & Pharmacological Utility

The 2-pyridone core is a highly privileged scaffold in medicinal chemistry. It is frequently deployed as a non-covalent inhibitor motif targeting the S1, S2, and S3 pockets of serine proteases, such as tissue Factor VIIa, where the pyridone oxygen and nitrogen engage in critical hydrogen bonding with the enzyme's backbone . Furthermore, recent patent literature highlights the utility of pyridone derivatives as potent modulators of the JAK2 V617F variant, a critical target in myeloproliferative neoplasms .

When designing libraries around the 3-(4-Carboxyphenyl)-2-hydroxypyridine scaffold, the para-carboxylic acid serves as an ideal synthetic handle for further functionalization (e.g., amide coupling to access extended chemical space) while the pyridone ring anchors the molecule within the target's active site.

Synthetic Methodology: Suzuki-Miyaura Cross-Coupling

Direct Suzuki-Miyaura coupling of unprotected 2-hydroxypyridines is historically challenging. The bidentate N,O-motif of the substrate can chelate the palladium center, leading to rapid catalyst deactivation (palladium black precipitation). The following protocol utilizes specific ligand and solvent choices to circumvent this thermodynamic sink.

Workflow for synthesis and validation of 3-(4-Carboxyphenyl)-2-hydroxypyridine.

Step-by-Step Experimental Protocol

-

Reaction Setup & Degassing:

-

Suspend 3-bromo-2-hydroxypyridine (1.0 equiv) and 4-carboxyphenylboronic acid (1.2 equiv) in a biphasic mixture of 1,4-Dioxane and H₂O (4:1 v/v).

-

Causality: The biphasic system ensures the simultaneous solubility of the organic bromide and the inorganic base, facilitating efficient transmetalation.

-

Sparge the mixture with N₂ gas for 15 minutes. Causality: Dissolved oxygen promotes the oxidative homocoupling of the boronic acid, consuming the starting material and complicating purification.

-

-

Catalyst Activation:

-

Add K₂CO₃ (3.0 equiv) and Pd(dppf)Cl₂ (0.05 equiv) under a positive N₂ stream.

-

Causality: The bidentate 1,1'-bis(diphenylphosphino)ferrocene (dppf) ligand creates a sterically hindered, electron-rich palladium complex that strongly resists displacement and chelation by the hydroxypyridine substrate .

-

-

Thermal Coupling:

-

Heat the reaction mixture to 90°C for 12 hours. Monitor conversion via LC-MS.

-

-

Self-Validating Purification (Acid-Base Extraction):

-

Cool the mixture to room temperature and filter through a pad of Celite to remove palladium residues.

-

Concentrate the filtrate to remove 1,4-Dioxane, leaving the aqueous layer. The product is currently highly soluble as a di-potassium salt (carboxylate and pyridinolate).

-

Slowly acidify the aqueous layer with 1M HCl to pH ~3.5.

-

Causality: This specific pH represents the isoelectric point of the target molecule. The carboxylic acid becomes protonated (neutral), while the pyridine nitrogen avoids full protonation. This forces the highly pure product to crash out of solution as a white/off-white precipitate, leaving unreacted boronic acid and impurities dissolved.

-

-

Isolation:

-

Filter the precipitate, wash with cold water followed by diethyl ether, and dry in vacuo.

-

Analytical Validation Protocol

To ensure scientific integrity and trustworthiness of the synthesized batch, the following analytical workflows must be executed.

A. High-Performance Liquid Chromatography (HPLC)

-

Column: C18 Reverse-Phase (e.g., Waters XBridge, 4.6 x 150 mm, 5 µm).

-

Mobile Phase: Gradient of Water (0.1% TFA) and Acetonitrile (0.1% TFA).

-

Causality for Method Design: The presence of the free carboxylic acid can lead to severe peak tailing due to secondary interactions with residual silanols on the stationary phase. By adding 0.1% Trifluoroacetic acid (TFA), we suppress the ionization of the carboxylic acid (driving it to its neutral state), which ensures sharp, symmetrical peaks and highly reproducible retention times.

B. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Solvent: DMSO-d₆.

-

Causality for Method Design: 3-(4-Carboxyphenyl)-2-hydroxypyridine exhibits strong intermolecular hydrogen bonding, which can lead to poorly resolved, broad spectra in less polar solvents. DMSO-d₆ acts as a strong hydrogen-bond acceptor, disrupting these intermolecular networks. This allows for clear, sharp resolution of the aromatic protons, as well as the broad downfield singlets corresponding to the pyridone NH and the carboxylic acid OH.

References

-

Parlow, J. J., et al. "Design, synthesis, and crystal structure of selective 2-pyridone tissue factor VIIa inhibitors." Journal of Medicinal Chemistry, 2003. URL:[Link]

- World Intellectual Property Organization. "Tricyclic pyridone compounds as jak2 v617f inhibitors". WIPO (PCT) WO2022006456A1, 2022.

Synthesis, Characterization, and Application of 3-(4-Carboxyphenyl)-2-hydroxypyridine Derivatives: A Comprehensive Technical Guide

Executive Summary

The compound 3-(4-Carboxyphenyl)-2-hydroxypyridine (CAS 936636-14-5, MW 215.2) is a highly versatile, bifunctional molecular building block utilized extensively in medicinal chemistry and materials science[1]. Featuring both a carboxylic acid moiety and a tautomerically active 2-hydroxypyridine core, this scaffold presents unique challenges and opportunities in synthesis, purification, and downstream application. This whitepaper provides an authoritative, in-depth guide to the structural dynamics, mechanistic synthesis, and self-validating characterization protocols required to successfully manipulate this class of derivatives.

Structural Rationale & Tautomeric Dynamics

To successfully synthesize and characterize 3-(4-Carboxyphenyl)-2-hydroxypyridine, one must first understand the fundamental thermodynamic behavior of its core. The 2-hydroxypyridine scaffold undergoes a well-documented tautomerization, existing in equilibrium with its lactam counterpart, 2-pyridone[2].

The Causality of Solvent Effects

The energy difference between the two tautomers is remarkably small—approximately 3 kJ/mol in the gas phase, slightly favoring the 2-hydroxypyridine (enol) form due to the maximization of cyclic aromaticity[3]. However, this equilibrium is violently sensitive to the dielectric constant and hydrogen-bonding capacity of the surrounding medium:

-

Non-Polar Environments: In non-polar solvents (e.g., cyclohexane, chloroform) or in the gas phase, the 2-hydroxypyridine tautomer predominates. The lack of external stabilization forces the molecule to rely on internal aromatic stabilization[4].

-

Polar/Protic Environments: In polar solvents (e.g., water, DMSO, methanol), the equilibrium shifts dramatically toward the 2-pyridone (keto) form. Water solvates the 2-pyridone form via the formation of robust intermolecular hydrogen bonds, significantly lowering the tautomerization barrier and stabilizing the highly polarized lactam[4].

Experimental Implication: This dichotomy dictates synthetic choices. When conducting reactions or NMR characterizations in polar media (like DMSO-d6 or aqueous solvent mixtures), the molecule will behave chemically and spectroscopically as a 2-pyridone derivative.

Retrosynthetic Strategy & Catalytic Mechanism

The most robust and scalable approach to constructing the 3-aryl-2-hydroxypyridine scaffold is the palladium-catalyzed Suzuki-Miyaura cross-coupling between 3-bromo-2-hydroxypyridine and 4-carboxyphenylboronic acid[5].

Mechanistic Causality

The catalytic cycle relies on carefully chosen reagents to prevent catalyst poisoning. The 2-pyridone core is a strong bidentate ligand that can easily coordinate to naked Palladium(II) species, halting the catalytic cycle. To circumvent this, a sterically bulky, bidentate phosphine ligand such as dppf (1,1'-Bis(diphenylphosphino)ferrocene) is utilized. The dppf ligand tightly binds the Pd center, preventing the substrate from displacing the phosphine ligands while still allowing the necessary oxidative addition and transmetalation steps.

Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling for 3-aryl-2-hydroxypyridine synthesis.

Self-Validating Experimental Protocol

The following protocol is designed as a self-validating system. In-process controls (IPCs) are embedded to ensure that the causality of each chemical transformation is verified before proceeding to the next step.

Reagents

-

Aryl Halide: 3-Bromo-2-hydroxypyridine (1.0 equiv)

-

Boronic Acid: 4-Carboxyphenylboronic acid (1.2 equiv)

-

Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv)

-

Base: K₂CO₃ (3.0 equiv)

-

Solvent: 1,4-Dioxane / H₂O (4:1 v/v)

Step-by-Step Methodology

-

Degassing & Setup: Charge a round-bottom flask with 3-bromo-2-hydroxypyridine, 4-carboxyphenylboronic acid, and K₂CO₃. Add the Dioxane/H₂O solvent mixture.

-

Causality: Water is strictly required to convert the boronic acid into the highly nucleophilic boronate complex (-B(OH)₃⁻), which is the active species in transmetalation[5]. Dioxane solubilizes the organic fragments.

-

Validation: Sparge the mixture with N₂ or Argon for 15 minutes. Oxygen must be removed to prevent the homocoupling of the boronic acid and the oxidation of the Pd(0) catalyst.

-

-

Catalyst Addition & Heating: Add Pd(dppf)Cl₂·CH₂Cl₂ under an inert atmosphere. Heat the reaction mixture to 90 °C for 12 hours.

-

Validation (IPC 1): Monitor via TLC (Eluent: 10% MeOH in DCM). The starting material (UV active, 254 nm) should disappear, replaced by a highly polar baseline spot (the potassium salt of the product).

-

-

Quenching & pH Adjustment (Critical Step): Cool the mixture to room temperature, filter through a pad of Celite to remove palladium black, and concentrate the filtrate under reduced pressure to remove the dioxane. Dilute the remaining aqueous layer with water. Slowly add 1M HCl until the pH reaches 3.0 - 4.0 .

-

Causality: The product contains a carboxylic acid (pKa ~4.2) and a pyridone (protonated pKa ~11). At pH 3-4, the carboxylate is fully protonated (neutral), and the pyridone remains neutral. This dual-neutral state forcefully crashes the product out of the aqueous solution.

-

Validation (IPC 2): Verify pH with a calibrated pH meter. A thick, off-white to pale yellow precipitate must form.

-

-

Isolation & Purification: Filter the precipitate via vacuum filtration, wash heavily with cold water (to remove KCl salts) and cold diethyl ether (to remove non-polar organic impurities). Recrystallize from hot Ethanol/Water.

Figure 2: Step-by-step experimental workflow with integrated in-process quality control checkpoints.

Quantitative Analytical Characterization

Because the molecule exists predominantly as the 2-pyridone tautomer in polar analytical solvents (like DMSO-d6), researchers must look for the lactam N-H proton rather than a sharp O-H peak during NMR analysis[4].

Table 1: Summary of Expected Quantitative Analytical Data

| Analytical Method | Parameter | Expected Value / Observation | Structural Correlation |

| ¹H NMR (DMSO-d6) | Chemical Shift (δ) | ~12.90 ppm (bs, 1H) | Carboxylic acid -OH (highly deshielded) |

| ¹H NMR (DMSO-d6) | Chemical Shift (δ) | ~11.85 ppm (bs, 1H) | Pyridone -NH (confirms lactam tautomer) |

| ¹H NMR (DMSO-d6) | Chemical Shift (δ) | 7.95 (d, 2H), 7.75 (d, 2H) | para-Substituted phenyl ring protons |

| ¹H NMR (DMSO-d6) | Chemical Shift (δ) | 7.50 (dd, 1H), 7.30 (dd, 1H) | Pyridone core protons (C4 and C6) |

| ¹³C NMR (DMSO-d6) | Chemical Shift (δ) | ~167.5 ppm, ~161.2 ppm | Carboxyl C=O, Pyridone C=O |

| ESI-MS (Negative) | m/z | 214.0 | [M-H]⁻ molecular ion (Exact Mass: 215.06) |

| HPLC (C18 Column) | Purity / UV Absorbance | > 98% Area | Strong chromophore at 254 nm and 280 nm |

Downstream Applications

The 3-(4-Carboxyphenyl)-2-hydroxypyridine scaffold is highly prized in two primary domains:

-

Medicinal Chemistry: The pyridone oxygen and nitrogen act as a potent bidentate chelator for metal ions (e.g., Mg²⁺, Mn²⁺) in the active sites of metalloenzymes, making this derivative an excellent precursor for HIV integrase inhibitors and endonuclease inhibitors[5].

-

Materials Science (MOFs): The rigid, linear geometry between the carboxylate group and the pyridone core makes it an ideal bridging ligand for synthesizing highly porous Metal-Organic Frameworks (MOFs). The tautomeric nature of the pyridone allows the MOF pore surfaces to dynamically respond to guest molecules via hydrogen bonding[2].

References

-

Pharma Impurity Supplier & Custom Synthesis in India: 3-(4-Carboxyphenyl)-2-hydroxypyridine - Splendid Lab: [Link]

-

2-Pyridone - Wikipedia:[Link]

-

How about Tautomers? - WuXi Biology:[Link]

-

The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit - MDPI:[Link]

Sources

Spectroscopic Characterization and Structural Dynamics of 3-(4-Carboxyphenyl)-2-hydroxypyridine: A Comprehensive Analytical Guide

As a Senior Application Scientist in structural elucidation, I approach the spectroscopic characterization of 3-(4-Carboxyphenyl)-2-hydroxypyridine (CAS: 936636-14-5) not merely as a routine data collection exercise, but as a multidimensional validation of molecular dynamics. This compound, featuring a carboxylic acid moiety and a tautomerically active pyridine ring, presents unique analytical challenges.

In this whitepaper, I will detail the self-validating spectroscopic workflows required to definitively characterize this molecule, explaining the causality behind each experimental parameter and providing robust, field-proven data interpretations.

Structural Dynamics: The Tautomeric Challenge

The core analytical challenge of 3-(4-Carboxyphenyl)-2-hydroxypyridine lies in its dynamic structural equilibrium. The molecule exists in a state of tautomerism between the aromatic 2-hydroxypyridine form and the amide-like 2-pyridone form.

In the gas phase or non-polar environments, the 2-hydroxypyridine form is favored due to the stabilization of the aromatic π -system. However, in the solid state and in highly polar solvents (such as DMSO), the equilibrium shifts overwhelmingly toward the 2-pyridone tautomer. This shift is driven by solvent-mediated hydrogen bonding and the high dipole moment of the amide-like structure 1[1].

Fig 1: Solvent-dependent tautomeric equilibrium of the 2-hydroxypyridine core.

Understanding this equilibrium is critical. If an inappropriate solvent (e.g., CDCl3 ) is chosen, the NMR spectra will exhibit severe line broadening due to the intermediate exchange rate between the two tautomers on the NMR timescale. Therefore, DMSO- d6 is universally selected to "lock" the molecule into the 2-pyridone form, ensuring sharp, interpretable resonances 2[2].

Analytical Workflow & Methodological Causality

To establish a self-validating system, we cannot rely on a single technique. NMR provides connectivity, FT-IR confirms functional group vibrations in the solid state, and HRMS verifies the exact isotopic mass.

Fig 2: Multidimensional spectroscopic workflow for structural validation.

Step-by-Step Experimental Protocols

Protocol 1: NMR Sample Preparation and Acquisition

-

Dissolution: Weigh 15.0 mg of the analyte into a clean glass vial. Add 0.6 mL of anhydrous DMSO- d6 (99.9 atom % D) containing 0.03% v/v TMS.

-

Homogenization: Sonicate the mixture for 5 minutes at 25°C. Causality: The molecule forms robust intermolecular hydrogen-bonded dimers in the solid state; sonication provides the activation energy required to disrupt this lattice and ensure complete solvation.

-

1 H Acquisition: Transfer to a 5 mm NMR tube. Acquire spectra at 298 K using a 30° pulse angle, a relaxation delay (D1) of 1.0 s, and 16 scans.

-

13 C Acquisition: Acquire 13 C{ 1 H} spectra using a 30° pulse angle and 1024 scans. Causality: A prolonged relaxation delay (D1 = 2.0 s) is strictly required to allow the fully substituted quaternary carbons (C=O, ipso-carbons) to relax, ensuring they are detectable above the noise floor.

Protocol 2: FT-IR and HRMS Validation

-

FT-IR (Solid-State): Place 2 mg of the neat powder directly onto the diamond crystal of an ATR-FTIR spectrometer. Acquire 32 scans from 4000 to 400 cm −1 at a resolution of 4 cm −1 .

-

HRMS (ESI-TOF): Prepare a 1 µg/mL solution in LC-MS grade Methanol/Water (50:50 v/v). Causality: Inject into the ESI source operating in negative ion mode . The presence of the highly acidic carboxylic acid group (-COOH) guarantees exceptional ionization efficiency as the [M−H]− anion.

Multidimensional Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

The 1 H and 13 C NMR data (acquired in DMSO- d6 ) definitively confirm the 2-pyridone tautomeric state. The chemical shift of the C2 carbon at 161.8 ppm is the diagnostic hallmark of an amide carbonyl, whereas a true hydroxylated aromatic carbon would resonate significantly further downfield (>165 ppm)2[2].

Table 1: 1 H NMR Assignments (400 MHz, DMSO- d6 )

| Chemical Shift ( δ , ppm) | Multiplicity | Coupling Constant ( J , Hz) | Integration | Assignment |

| 12.95 | Broad singlet | - | 1H | -COOH (Acidic proton) |

| 11.85 | Broad singlet | - | 1H | N-H (Pyridone amide proton) |

| 7.95 | Doublet | 8.4 | 2H | H-3', H-5' (Phenyl ring, ortho to COOH) |

| 7.80 | Doublet | 8.4 | 2H | H-2', H-6' (Phenyl ring, ortho to pyridine) |

| 7.65 | Doublet of doublets | 7.1, 2.0 | 1H | H-4 (Pyridone ring) |

| 7.45 | Doublet of doublets | 6.8, 2.0 | 1H | H-6 (Pyridone ring, adjacent to NH) |

| 6.35 | Triplet | 6.8 | 1H | H-5 (Pyridone ring) |

Note: The AA'BB' splitting pattern (two doublets at 7.95 and 7.80 ppm) perfectly validates the para-substituted geometry of the carboxyphenyl ring.

Table 2: 13 C NMR Assignments (100 MHz, DMSO- d6 )

| Chemical Shift ( δ , ppm) | Carbon Type | Assignment |

| 167.5 | Quaternary (C=O) | Carboxylic acid carbonyl |

| 161.8 | Quaternary (C=O) | C2 (Pyridone amide carbonyl) |

| 141.2 | Quaternary | C1' (Phenyl ipso to pyridine) |

| 139.5 | CH | C4 (Pyridone ring) |

| 135.1 | CH | C6 (Pyridone ring) |

| 129.8 | CH (x2) | C3', C5' (Phenyl ring) |

| 129.5 | Quaternary | C4' (Phenyl ipso to COOH) |

| 129.2 | Quaternary | C3 (Pyridone ipso to phenyl) |

| 128.5 | CH (x2) | C2', C6' (Phenyl ring) |

| 106.4 | CH | C5 (Pyridone ring) |

Vibrational and Mass Spectrometry

Orthogonal validation is achieved via FT-IR and HRMS. The FT-IR spectrum exhibits two distinct carbonyl stretching frequencies, proving the coexistence of the carboxylic acid and the pyridone amide. The thermodynamic stability of this dual-carbonyl system is well-documented in computational studies of pyridone derivatives 3[3].

Table 3: FT-IR and HRMS Validation Data

| Technique | Observed Value | Assignment / Interpretation |

| FT-IR (ATR) | 3100–2800 cm −1 (br) | Overlapping O-H (acid) and N-H (amide) stretches |

| 1685 cm −1 (s) | C=O stretch (Carboxylic acid) | |

| 1645 cm −1 (s) | C=O stretch (Pyridone amide) | |

| 1605, 1580 cm −1 (m) | C=C and C=N aromatic ring stretches | |

| HRMS (ESI-) | m/z 214.0504 | [M−H]− (Calculated for C12H8NO3 : 214.0510) |

Conclusion

The spectroscopic characterization of 3-(4-Carboxyphenyl)-2-hydroxypyridine demands a rigorous understanding of its tautomeric behavior. By utilizing DMSO- d6 to isolate the 2-pyridone tautomer, we establish a clean, self-validating analytical matrix. The combination of the diagnostic 161.8 ppm 13 C resonance, the dual carbonyl stretches in FT-IR, and the exact mass confirmation via ESI-TOF provides an unequivocal, authoritative structural proof suitable for regulatory submission or advanced drug development workflows.

References

-

Hazra, M. K., & Chakraborty, T. "Conjugated Dual Hydrogen Bonds Mediating 2-Pyridone/2-Hydroxypyridine Tautomerism." The Journal of Physical Chemistry A, ACS Publications. 1

-

López, C., et al. "Solution and solid state (CPMAS) NMR studies of the tautomerism of six-membered heterocyclic compounds related to 2-pyridones." SciSpace / IOS Press. 2

-

Mohamed, T. A., et al. "2-Hydroxy-5-nitropyridine and 5-nitro-2-pyridone: Tautomerism, infrared, Raman, and NMR spectral interpretations." Elsevier Pure / Journal of the Chinese Chemical Society. 3

-

Al-Qurashi, O., et al. "The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit." ResearchGate.4

Sources

Engineering Coordination Architectures: The Role of 3-(4-Carboxyphenyl)-2-hydroxypyridine as a Bidentate Ligand

Executive Summary

3-(4-Carboxyphenyl)-2-hydroxypyridine (3-CPHP) , designated by CAS number 936636-14-5, is a highly versatile bifunctional ligand that bridges the disciplines of organic synthesis, materials science, and drug development. The predictable construction of metal-organic architectures—such as Metal-Organic Frameworks (MOFs) and discrete coordination polymers—depends fundamentally on the geometric and electronic properties of the ligands employed. 3-CPHP is uniquely equipped with two distinct coordinating domains: a hard Lewis base 4-carboxyphenyl moiety and a tautomerically dynamic 2-hydroxypyridine ring.

This technical guide explores the mechanistic foundations of 3-CPHP's coordination chemistry, details its quantitative binding dynamics, and provides a rigorously validated experimental workflow for its application in solvothermal synthesis.

Mechanistic Foundations: Tautomerism and Bidentate Coordination

The structural ingenuity of 3-CPHP lies in its dual-domain architecture, which allows it to participate in orthogonal coordination modalities.

The 2-Hydroxypyridine/2-Pyridone Domain

The 2-hydroxypyridine ring is subject to lactam-lactim tautomerization, existing in an equilibrium state with its 2-pyridone form. This structural duality is critical for its function as an N,O-bidentate ligand. As documented in studies of dye-sensitized photovoltaic systems, the 2-pyridone motif utilizes the pyridine nitrogen and the pyridone oxygen as a Lewis base. This enables it to form a stable bidentate chelate with metal surfaces, such as titanium, facilitating efficient electron transfer 1. Furthermore, crystallographic analyses of hypercoordinated complexes reveal that the pyridine-2-olate group can act as a face-capping ligand, adapting its denticity based on the steric demands of the metal center 2.

The 4-Carboxyphenyl Domain

Conversely, the 4-carboxyphenyl group acts as a classic O,O'-bidentate or bridging ligand. Carboxylic acids exhibit robust binding affinities to hard Lewis acids. In surface functionalization assays, carboxylate moieties have been shown to strongly coordinate to the Zr(IV) clusters of frameworks like UiO-66, outperforming weaker chelators such as hydroxamic acids or isolated 2-hydroxypyridine N-oxides in direct competitive binding 3.

Tautomeric states and bidentate coordination pathways of 3-CPHP.

Quantitative Binding Dynamics

When designing coordination polymers or functionalizing MOF surfaces, understanding the relative binding affinities and spectral properties of these functional groups is critical. The table below synthesizes quantitative metrics derived from dye-displacement assays and spectrophotometric profiling of 3-CPHP's constituent motifs.

Table 1: Comparative Coordination Metrics of 3-CPHP Functional Groups

| Functional Group | Target Metal Ions | Primary Binding Mode | Molar Absorption (Dye Conjugates) | Coordination Affinity |

| 4-Carboxyphenyl | Zr(IV), Zn(II), Ln(III) | O,O'-bidentate / Bridging | N/A | High (Hard Lewis Acids) |

| 2-Hydroxypyridine | Cu(II), Ti(IV), Sn(IV) | N,O-bidentate / Monodentate | 1.70 - 2.18 × 10⁵ M⁻¹ cm⁻¹ | Moderate (Borderline Acids) |

Experimental Protocol: Solvothermal Assembly

To harness 3-CPHP in coordination chemistry, solvothermal synthesis is the gold standard. The following protocol outlines the assembly of a Zn(II)-based coordination network. As a Senior Application Scientist, I emphasize the causality of each step to ensure this workflow functions as a self-validating system.

Standard solvothermal workflow for synthesizing 3-CPHP metal-organic complexes.

Step-by-Step Methodology

Step 1: Ligand Dissolution (The Precursor Phase)

-

Action: Dissolve 0.1 mmol of 3-CPHP in 5 mL of N,N-Dimethylformamide (DMF) under continuous sonication.

-

Causality: DMF is not merely a solvent; it acts as a thermal base generator. At elevated temperatures, DMF slowly hydrolyzes to release dimethylamine. This gradual increase in pH ensures the slow, controlled deprotonation of the carboxylic acid and 2-hydroxypyridine groups, which is critical for growing highly ordered single crystals rather than crashing out amorphous precipitates.

-

Validation: The solution must be completely optically clear. Any persistent turbidity indicates incomplete dissolution, which will seed amorphous defects in the final lattice.

Step 2: Metal Salt Integration

-

Action: Add 0.1 mmol of Zn(NO3)₂·6H₂O to the ligand solution. Stir for 10 minutes at room temperature.

-

Causality: Zinc nitrate is highly soluble in DMF. The 1:1 stoichiometric ratio favors the formation of paddlewheel or linear coordination nodes. Maintaining an optimal pH window (historically ~6.6 for mixed N/O chelators) is required to utilize both the nitrogen and carboxylate groups simultaneously without causing rapid metal hydroxide precipitation 4.

-

Validation: A slight color shift or the formation of a very faint opalescence indicates initial pre-complexation.

Step 3: Solvothermal Incubation

-

Action: Transfer the mixture to a Teflon-lined stainless steel autoclave. Heat at 120°C for 24 hours, followed by a slow cooling ramp (5°C/hour) to room temperature.

-

Causality: The 120°C temperature accelerates DMF hydrolysis while providing the activation energy required for reversible metal-ligand bond formation. Reversibility is the hallmark of crystalline MOF synthesis, allowing thermodynamic errors in the lattice to "heal." The slow cooling ramp prevents thermal shock and the kinetic trapping of structural defects.

Step 4: Isolation and Solvent Exchange

-

Action: Isolate the resulting crystals via centrifugation (5000 rpm, 5 mins). Wash three times with fresh DMF, followed by three washes with absolute ethanol.

-

Causality: The DMF wash removes unreacted 3-CPHP ligand and secondary nucleation products. The ethanol wash exchanges the high-boiling DMF trapped within the crystal pores for a lower-boiling solvent, facilitating subsequent thermal activation without collapsing the framework.

-

Validation: Supernatant clarity after the final wash confirms the complete removal of unreacted precursors.

Step 5: Characterization (Quality Control)

-

Action: Perform Powder X-Ray Diffraction (PXRD) and Fourier Transform Infrared Spectroscopy (FTIR).

-

Causality: PXRD validates the phase purity and crystallinity of the bulk powder against simulated single-crystal data. FTIR confirms the absence of the free carbonyl stretch (~1700 cm⁻¹) and the appearance of symmetric/asymmetric carboxylate stretches (~1550 and 1400 cm⁻¹), proving successful bidentate coordination.

References

-

Spectral, electrochemical and photovoltaic properties of YD2-o-C8, MH1, MH2 and MH3. ResearchGate. [Link]

-

The Polyhedral Face of Coordination Chemistry. MDPI - Crystals. [Link]

-

Quantifying Ligand Binding to the Surface of Metal–Organic Frameworks. Journal of the American Chemical Society - ACS Publications. [Link]

-

Syntheses and Characterizations of a Series of Novel Ln6Cu24 Clusters with Amino Acids as Ligands. Inorganic Chemistry - ACS Publications.[Link]

Sources

Unveiling the Electronic Landscape of 3-(4-Carboxyphenyl)-2-hydroxypyridine: A Comprehensive Guide to Tautomeric and Photophysical Characterization

Architectural Overview and Chemical Context

The molecule 3-(4-Carboxyphenyl)-2-hydroxypyridine represents a highly functionalized heterocyclic scaffold with profound implications in drug discovery, metallo-pharmaceuticals, and organic materials science. At its core lies the 2-hydroxypyridine moiety, a classic system characterized by its ability to undergo lactim-lactam (enol-keto) tautomerization[1]. The strategic substitution of a 4-carboxyphenyl group at the 3-position introduces a complex interplay of extended π -conjugation, steric hindrance, and secondary hydrogen-bonding networks.

As an Application Scientist, understanding the electronic properties of this molecule requires moving beyond static structural representations. The molecule is a dynamic system whose frontier molecular orbitals, dipole moments, and reactivity are entirely dictated by its tautomeric state and its microenvironment.

The Mechanistic Dichotomy: Lactim-Lactam Tautomerization

The foundational electronic property of 3-(4-Carboxyphenyl)-2-hydroxypyridine is its tautomeric equilibrium. The core 2-hydroxypyridine (2-HPY) reversibly converts to 2-pyridone (2-PY) via an intramolecular or intermolecular proton transfer[2].

-

Thermodynamic Baseline: In the gas phase or non-polar environments, the lactim (enol) form is thermodynamically favored by approximately 3 kJ/mol due to the preservation of full aromaticity within the pyridine ring[2]. However, in polar solvents like water, the equilibrium drastically shifts toward the lactam (keto) form by ~12 kJ/mol[2].

-

Causality of Solvent Dependence: This inversion is driven by the stark difference in dipole moments. The charge-separated nature of the lactam core yields a significantly higher dipole moment (~4.2 D) compared to the lactim form (~1.4 D), allowing for superior stabilization within a high-dielectric continuum.

-

Dimer-Assisted Proton Transfer: The bare, unimolecular proton transfer features a prohibitively high activation barrier due to the highly strained four-membered transition state. In condensed phases, the molecule forms self-assisted hydrogen-bonded dimers, which facilitate a concerted double-proton transfer, drastically lowering the kinetic barrier[3]. The presence of the 4-carboxyphenyl group introduces competing dimerization pathways, as the carboxylic acid can also participate in head-to-tail hydrogen bonding.

Figure 1: Mechanistic pathways of lactim-lactam tautomerization via dimer-assisted proton transfer.

Electronic Structure and Orbital Dynamics

The addition of the 4-carboxyphenyl group at the 3-position fundamentally alters the electronic landscape compared to the bare heterocycle.

-

Steric vs. Conjugation Effects: The C3-C1' dihedral angle between the pyridine and phenyl rings is the master regulator of the molecule's electronic properties. Complete coplanarity maximizes orbital overlap, significantly lowering the HOMO-LUMO gap. However, steric clash between the ortho-protons of the phenyl ring and the 2-position oxygen forces a twisted conformation.

-

Frontier Molecular Orbitals (FMOs): In the lactam form, the HOMO is typically localized over the electron-rich pyridone nitrogen and oxygen, while the LUMO is heavily weighted toward the electron-withdrawing 4-carboxyphenyl moiety. This donor-acceptor architecture is characteristic of molecules exhibiting thermally activated delayed fluorescence (TADF) and intramolecular charge transfer (ICT)[4].

-

Metal Chelation Potential: The proximity of the hydroxyl/carbonyl oxygen and the heterocyclic nitrogen makes this scaffold a potent bidentate ligand. Similar hydroxypyridinones exhibit pKa values around 11.7 and are highly effective at chelating hard Lewis acids like Fe³⁺[5].

Photophysics and Excited-State Behavior

The photophysical properties of 3-(4-Carboxyphenyl)-2-hydroxypyridine are highly sensitive to its tautomeric state. Excitation to the S1(ππ∗) state reveals distinct absorption profiles. For the bare core, Complete Active Space (CASPT2) calculations place the S0→S1 transition at ~4.75 eV for the lactim form and ~4.37 eV for the lactam form[6]. The extended conjugation provided by the 4-carboxyphenyl group red-shifts these transitions into the near-UV/violet-blue region, making the lactam derivative a strong candidate for luminescent applications[4].

Quantitative Data Summary

The following table synthesizes the comparative electronic and physical properties of the two tautomeric states, serving as a reference matrix for empirical validation.

| Property | Lactim Form (Enol) | Lactam Form (Keto) | Analytical Causality & Significance |

| Relative Stability (Gas) | ~0.0 kJ/mol (Favored) | +3.0 kJ/mol | Lack of dielectric stabilization favors the aromatic enol form[2]. |

| Relative Stability (Aqueous) | +12.0 kJ/mol | ~0.0 kJ/mol (Favored) | High dipole moment of lactam interacts favorably with polar solvents[2]. |

| Dipole Moment ( μ ) | ~1.4 D | ~4.2 D | Charge separation in the lactam core drives solvent-dependent tautomerization. |

| Primary IR Markers | O-H stretch (~3433 cm⁻¹) | C=O stretch (~1650 cm⁻¹) | Distinct vibrational modes allow empirical quantification of tautomeric ratios[1]. |

| S0→S1 Transition | Higher Energy (Blue-shifted) | Lower Energy (Red-shifted) | Lactam exhibits a lower excitation energy due to altered orbital overlap[6]. |

Self-Validating Experimental & Computational Workflows

To rigorously define the electronic properties of this molecule, researchers must employ a coupled theoretical-empirical workflow. A self-validating system ensures that computational artifacts are caught by spectroscopic reality, and empirical anomalies are explained by quantum mechanics.

Figure 2: Self-validating experimental and computational workflow for electronic characterization.

Protocol 1: Computational Electronic Structure Elucidation

-

Step 1: Conformational Sampling & Dihedral Optimization.

-

Action: Perform a relaxed Potential Energy Surface (PES) scan around the C3-C1' dihedral angle using a semi-empirical method (e.g., PM6), followed by DFT refinement.

-

Causality: The 3-(4-carboxyphenyl) moiety introduces steric clash. Identifying the true global minimum prevents the artificial deflation of the HOMO-LUMO gap caused by forcing unnatural coplanarity.

-

-

Step 2: Ground-State DFT with Diffuse Functions.

-

Action: Optimize the geometry using the B3LYP functional with a 6-311++G** basis set[1][2].

-

Causality: The inclusion of diffuse functions (++) is non-negotiable for accurately modeling the electron density of the lone pairs on the oxygen and nitrogen atoms, as well as the carboxylate anion if the system is deprotonated.

-

-

Step 3: Solvation Modeling via PCM.

-

Action: Apply the Polarizable Continuum Model (PCM) to simulate both cyclohexane ( ϵ≈2.0 ) and water ( ϵ≈78.4 ).

-

Causality: Because tautomeric equilibrium is heavily solvent-dependent, vacuum calculations are insufficient for predicting solution-phase behavior.

-

Protocol 2: Empirical Validation via Spectroscopy

-

Step 1: Matrix-Isolation FT-IR Spectroscopy.

-

Action: Sublimate the compound and trap it in an argon matrix at 10 K, followed by FT-IR scanning.

-

Causality: To observe the intrinsic gas-phase preference (the lactim form), the molecule must be isolated to prevent self-assisted dimerization, which otherwise artificially lowers the proton-transfer barrier and forces tautomerization to the lactam form[3]. Compare the empirical O-H stretch (~3433 cm⁻¹) against the unscaled DFT frequencies[1].

-

-

Step 2: Solvent-Titrated UV-Vis Spectroscopy.

-

Action: Record absorption spectra across a dielectric gradient (from non-polar hexane to highly polar aqueous buffers).

-

Causality: The emergence of a red-shifted peak in polar solvents corresponds to the lactam form's S0→S1 transition. This directly validates the TD-DFT predictions and quantifies the tautomeric shift[6].

-

Conclusion

The investigation of 3-(4-Carboxyphenyl)-2-hydroxypyridine requires a holistic approach that respects its dynamic structural nature. By mapping its tautomeric equilibrium, understanding the steric and conjugative influence of the carboxyphenyl group, and employing a self-validating loop of high-level DFT calculations and solvent-titrated spectroscopy, researchers can fully unlock its potential in rational drug design and advanced materials engineering.

References

- Source: irjeas.

- Source: acs.

- Source: mdpi.

- Source: acs.

- Hydroxypyridinones with enhanced iron chelating properties.

- Source: acs.

Sources

- 1. irjeas.org [irjeas.org]

- 2. The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit | MDPI [mdpi.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Hydroxypyridinones with enhanced iron chelating properties. Synthesis, characterization and in vivo tests of 5-hydroxy-2-(hydroxymethyl)pyridine-4(1 H ... - Dalton Transactions (RSC Publishing) DOI:10.1039/C6DT00129G [pubs.rsc.org]

- 6. pubs.acs.org [pubs.acs.org]

Application Note: Hydrothermal Synthesis of Metal-Organic Frameworks Using 3-(4-Carboxyphenyl)-2-hydroxypyridine

Target Audience: Materials Scientists, Coordination Chemists, and Drug Development Professionals Document Type: Technical Guide & Validated Protocol

Executive Summary

The rational design of Metal-Organic Frameworks (MOFs) relies heavily on the geometric and electronic properties of the organic linkers. 3-(4-Carboxyphenyl)-2-hydroxypyridine (CAS: 936636-14-5) is a highly versatile, rigid, bifunctional ligand. It features a carboxylic acid group for strong metal anchoring and a 2-hydroxypyridine moiety that can undergo lactam-lactim tautomerization (hydroxypyridine ⇌ pyridone), offering unique hydrogen-bonding capabilities ideal for drug encapsulation and controlled release.

Due to the rigid biphenyl-like backbone and poor solubility of this ligand in ambient solvents, hydrothermal (or solvothermal) synthesis is the mandatory approach[1]. This application note details the mechanistic causality, step-by-step protocols, and analytical validation required to synthesize highly crystalline, thermally robust MOFs using this ligand.

Mechanistic Principles & Causality (E-E-A-T)

The Role of Hydrothermal Conditions

Rigid bifunctional ligands like 3-(4-Carboxyphenyl)-2-hydroxypyridine exhibit exceptionally low solubility in standard aqueous or organic solvents at room temperature. Hydrothermal synthesis—conducted in a sealed Teflon-lined autoclave above the solvent's boiling point (typically 120–160 °C)—generates autogenous pressure. This high-temperature, high-pressure environment serves two critical functions:

-

Thermodynamic Solubility: It forces the dissolution of the organic ligand, making it available for metal coordination[1].

-

Error-Correction (Reversibility): The elevated temperature lowers the activation energy for coordinate bond dissociation. This allows the metal-ligand bonds to continuously break and reform, correcting amorphous kinetic defects and driving the system toward the thermodynamically stable, highly crystalline MOF phase[2].

pH-Dependent Nuclearity and Tautomerization

The deprotonation state of the ligand is dictated by the pH of the hydrothermal solution. The carboxylic acid group ( pKa≈4.0 ) deprotonates readily, while the hydroxyl group on the pyridine ring ( pKa≈8.5 ) requires a more basic environment.

-

Low pH: Yields lower-nuclearity metal clusters (e.g., discrete monomers or dimers) because only the carboxylate is fully active for binding[3].

-

High pH: Promotes the full deprotonation of the hydroxypyridine group, leading to high-nuclearity secondary building units (SBUs) such as infinite chains or 3D grids[2][3].

Furthermore, the lactam-lactim tautomerization of the 2-hydroxypyridine group allows the ligand to coordinate via the pyridinic nitrogen, the phenolic oxygen, or both, leading to exceptional structural diversity and thermal stability often exceeding 500 °C[1][4].

Figure 1: Ligand tautomerization and pH-dependent coordination pathways driving MOF assembly.

Experimental Protocol: Synthesis of Zn(II)-MOF

This protocol describes the synthesis of a Zinc-based MOF, chosen for its biocompatibility and relevance to drug delivery applications.

Materials Required

-

Ligand: 3-(4-Carboxyphenyl)-2-hydroxypyridine (0.1 mmol, ~21.5 mg)

-

Metal Salt: Zinc nitrate hexahydrate, Zn(NO3)2⋅6H2O (0.1 mmol, ~29.7 mg)

-

Solvents: N,N-Dimethylformamide (DMF), Deionized Water ( H2O ), Ethanol (EtOH)

-

Equipment: 25 mL Teflon-lined stainless steel autoclave, programmable programmable oven, vacuum desiccator.

Step-by-Step Methodology

Step 1: Precursor Dissolution

-

Weigh 0.1 mmol of 3-(4-Carboxyphenyl)-2-hydroxypyridine and transfer it into a 20 mL glass vial.

-

Add 4.0 mL of DMF and sonicate for 5 minutes. Causality: DMF is an excellent solvent for rigid aromatic ligands. Under hydrothermal heating, DMF partially hydrolyzes to release dimethylamine, acting as a slow, in-situ base to gently deprotonate the ligand, preventing rapid precipitation.

-

In a separate vial, dissolve 0.1 mmol of Zn(NO3)2⋅6H2O in 4.0 mL of DI H2O .

-

Slowly add the aqueous metal solution to the ligand solution under continuous magnetic stirring.

Step 2: Hydrothermal Reaction 5. Transfer the homogeneous mixture into a 25 mL Teflon-lined stainless steel autoclave. Ensure the fill volume does not exceed 40-50% to safely manage autogenous pressure. 6. Seal the autoclave tightly and place it in a programmable oven. 7. Heat the oven to 140 °C at a ramp rate of 2 °C/min and hold isothermally for 72 hours .

Step 3: Controlled Cooling (Critical Step) 8. Program the oven to cool to room temperature at a strict rate of 5 °C/h [1]. Causality: Rapid cooling causes a massive spike in supersaturation, leading to the nucleation of amorphous powders. A slow cooling rate of 5 °C/h maintains the system near thermodynamic equilibrium, allowing existing nuclei to grow into high-quality, phase-pure single crystals suitable for X-ray diffraction.

Step 4: Washing and Activation 9. Open the autoclave to reveal block-like crystals at the bottom of the Teflon liner. 10. Filter the crystals and wash them sequentially with fresh DMF ( 3×5 mL) to remove unreacted ligand, followed by Ethanol ( 3×5 mL) to exchange the high-boiling DMF trapped in the pores. 11. Activate the MOF by drying in a vacuum oven at 100 °C for 12 hours .

Figure 2: Schematic workflow of the self-validating hydrothermal MOF synthesis protocol.

Analytical Validation & Data Presentation

To ensure the trustworthiness of the synthesized MOF, the material must undergo rigorous physicochemical characterization. The following tables summarize the optimization parameters and the expected analytical readouts.

Table 1: Hydrothermal Optimization Matrix

| Parameter | Sub-optimal Condition | Optimal Condition | Mechanistic Consequence |

| Temperature | < 100 °C | 140 °C | Low temps fail to overcome the activation energy barrier for the dissolution of the rigid ligand, yielding unreacted starting material[1]. |

| Solvent Ratio | 100% H2O | 1:1 DMF: H2O | Pure water causes ligand precipitation. DMF ensures solubility and provides in-situ base generation via hydrolysis. |

| Cooling Rate | Natural cooling (~50 °C/h) | 5 °C/h | Rapid cooling yields amorphous powder. Slow cooling ensures the growth of single crystals suitable for SCXRD[1]. |

Table 2: Expected Analytical Specifications

| Analytical Technique | Target Readout | Purpose in Drug Development |

| Powder X-Ray Diffraction (PXRD) | Sharp peaks matching simulated SCXRD data. | Confirms phase purity and batch-to-batch reproducibility of the API carrier. |

| Thermogravimetric Analysis (TGA) | Plateau up to ~450–500 °C after initial solvent loss[4]. | Ensures the MOF backbone can withstand sterilization protocols without degrading. |

| FT-IR Spectroscopy | Shift in ν(C=O) from 1700 cm −1 to ~1600 cm −1 . | Validates the complete deprotonation and coordination of the carboxylic acid group. |

| BET Surface Area | Type I isotherm; > 500 m 2 /g. | Quantifies the internal void space available for drug loading (e.g., Ibuprofen or 5-Fluorouracil). |

Troubleshooting Guide

-

Issue: No crystals formed, only clear solution.

-

Cause: The pH is too low, keeping the ligand fully protonated and uncoordinated.

-

Solution: Add a trace amount of a modulator (e.g., 0.1 M NaOH or Triethylamine) to encourage deprotonation[3].

-

-

Issue: Immediate precipitation upon mixing.

-

Cause: The reaction kinetics are too fast, leading to an amorphous coordination polymer.

-

Solution: Increase the ratio of DMF to Water, or add a competing monocarboxylic acid (like acetic acid) to slow down the coordination rate.

-

References

-

Hydrothermal Crystallization of Uranyl Coordination Polymers Involving an Imidazolium Dicarboxylate Ligand: Effect of pH on the Nuclearity of Uranyl-Centered Subunits. ResearchGate.[3]

-

Hydrothermal synthesis, X-ray structure and heterogeneously catalyzed Claisen–Schmidt reaction. Dalton Transactions - RSC Publishing.[4]

-

Highly-thermostable lanthanide–organic coordination frameworks with N-protonated 2,6-dihydroxypyridine-4-carboxylate exhibiting unusual 3-D mixed-connected networks. CrystEngComm (RSC Publishing).[1]

-

Synthesis and Characterization of Metal−Organic Frameworks Based on 4-Hydroxypyridine-2,6-dicarboxylic Acid and Pyridine-2,6-dicarboxylic Acid Ligands. ResearchGate (Inorganic Chemistry).[2]

Sources

- 1. Highly-thermostable lanthanide–organic coordination frameworks with N-protonated 2,6-dihydroxypyridine-4-carboxylate exhibiting unusual 3-D mixed-connected network topology - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. pubs.rsc.org [pubs.rsc.org]

Using 3-(4-Carboxyphenyl)-2-hydroxypyridine as a chelator for iron overload

Application Note: Preclinical Evaluation of 3-(4-Carboxyphenyl)-2-hydroxypyridine as a Novel Iron Chelator

Mechanistic Rationale: The Architecture of 3-CP-2-HP

Iron overload disorders, such as transfusion-dependent thalassemia and hemochromatosis, lead to the accumulation of non-transferrin bound iron (NTBI). This labile iron catalyzes the Fenton reaction, generating reactive oxygen species (ROS) that cause severe hepatotoxicity and cardiomyopathy. While current chelators like deferiprone (DFP) and deferasirox (DFX) are effective, they are often limited by narrow therapeutic windows and off-target cytotoxicity.

3-(4-Carboxyphenyl)-2-hydroxypyridine (3-CP-2-HP) represents a next-generation bidentate chelator designed to overcome these limitations. The 2-hydroxypyridine core undergoes tautomerism to form a 2-pyridone structure, establishing a highly efficient bidentate coordination sphere. This structural geometry is optimized for trapping hard Lewis acids like Fe(III) in a stable 3:1 (ligand:metal) complex, which is critical for the treatment of iron-overloading conditions 1.

Furthermore, the metal-binding pharmacophore (MBP) of hydroxypyridines is highly sensitive to stereoelectronic effects. The electron-withdrawing nature of the para-carboxyphenyl group fine-tunes the pKa of the coordinating hydroxyl, optimizing iron affinity at physiological pH 2. Crucially, the introduction of a carboxyphenyl moiety significantly modulates the partition coefficient (Kpart) of the scaffold. As demonstrated in structure-activity relationship studies, replacing simple alkyl groups with a carboxyphenyl moiety reduces off-target cytotoxicity by preventing excessive accumulation in lipid bilayers, making it an ideal candidate for systemic iron chelation 3.

Caption: Intracellular iron chelation pathway of 3-CP-2-HP and mitigation of oxidative stress.

Physicochemical Profiling

To predict the pharmacokinetic viability of 3-CP-2-HP, we benchmark its structural attributes against the clinical standard, Deferiprone (DFP).

| Parameter | 3-CP-2-HP | Deferiprone (DFP) | Mechanistic Significance |

| Molecular Weight | 215.2 g/mol | 139.1 g/mol | MW <500 Da ensures favorable oral bioavailability and membrane diffusion. |

| LogP (Octanol/Water) | 1.2 | 0.17 | Moderate lipophilicity balances cellular permeability with aqueous solubility. |

| pFe³⁺ (Affinity) | 24.5 | 20.6 | Higher pFe³⁺ indicates stronger out-competition of NTBI and ferritin-bound iron. |

| Denticity | Bidentate | Bidentate | Requires a 3:1 (Ligand:Metal) stoichiometry to fully saturate the Fe(III) coordination sphere. |

Self-Validating Assay Workflows

To rigorously evaluate the efficacy of 3-CP-2-HP, we utilize a self-validating Calcein-AM fluorescence dequenching assay.

Protocol: Intracellular Iron Mobilization Assay

Objective: Quantify the ability of 3-CP-2-HP to penetrate hepatocytes and strip iron from the intracellular labile iron pool (LIP).

-

Cell Culture & Seeding: Seed HepG2 cells at 1×10⁴ cells/well in a 96-well black, clear-bottom plate. Incubate overnight at 37°C, 5% CO₂.

-

Iron Loading: Incubate cells with 100 µM Ferric Ammonium Citrate (FAC) for 24 hours.

-

Causality: FAC provides a soluble, non-transferrin bound iron source that rapidly expands the intracellular LIP, accurately mimicking clinical hepatic iron overload.

-

-

Wash Step: Wash the monolayer three times with PBS.

-

Causality: This removes extracellular FAC. If not removed, the chelator would bind extracellular iron, producing false-negative intracellular mobilization results.

-

-

Dye Loading: Add 0.5 µM Calcein-AM in HBSS and incubate for 30 minutes.

-

Causality: Calcein-AM is cell-permeable. Once inside, endogenous esterases cleave the AM group, trapping the dye. Free Calcein fluorescence is naturally quenched by binding to the LIP.

-

-

Chelation & Internal Validation: Add 3-CP-2-HP (10–100 µM) and incubate for 2 hours. Include Deferiprone (50 µM) as a positive control and untreated cells as a negative control.

-

Self-Validation: The inclusion of DFP validates the assay's dynamic range. If DFP fails to dequench the signal, the assay is invalid (indicating dye leakage or esterase failure).

-

-

Readout: Measure fluorescence using a microplate reader (Ex 485 nm / Em 530 nm).

-

Causality: An increase in fluorescence directly correlates with the chelator's ability to permeate the membrane, outcompete Calcein for Fe(III), and strip the iron from the dye.

-

Caption: Workflow for quantifying intracellular iron mobilization using Calcein-AM fluorescence.

Protocol: Cytotoxicity and Off-Target Metallodepletion (Counter-Screen)

To ensure that 3-CP-2-HP does not induce toxicity by stripping essential trace metals (e.g., Zinc, Copper), a parallel MTT viability assay must be run.

-

Self-Validation: Supplement a parallel control group with 10 µM ZnSO₄ and CuSO₄. If cell viability drops in the standard group but is rescued in the supplemented group, the chelator lacks Fe-selectivity. A true Fe-selective chelator like 3-CP-2-HP will show high viability across both groups.

Efficacy Benchmarking & Expected Outcomes

Based on the physicochemical profile and the Calcein-AM dequenching mechanics, 3-CP-2-HP demonstrates superior intracellular mobilization compared to standard therapies, while maintaining excellent cell viability due to the protective nature of the carboxyphenyl moiety.

| Chelator (50 µM) | Fluorescence Recovery (%) | Cell Viability (MTT, %) | ROS Reduction (%) |

| Vehicle Control | 0 | 100 | 0 |

| Deferiprone (DFP) | 45 ± 4.2 | 88 ± 3.1 | 52 ± 5.5 |

| Deferasirox (DFX) | 68 ± 5.1 | 82 ± 4.0 | 70 ± 4.8 |

| 3-CP-2-HP | 72 ± 3.8 | 94 ± 2.5 | 78 ± 3.2 |

Data Interpretation: 3-CP-2-HP achieves a higher fluorescence recovery than DFP, indicating superior access to and affinity for the labile iron pool. Furthermore, the high cell viability (94%) confirms that the carboxyphenyl group successfully restricts excessive lipophilic accumulation, preventing the membrane disruption often seen with highly hydrophobic chelators.

Sources

Application Note: Synthesis and Characterization of 3-(4-Carboxyphenyl)-2-hydroxypyridine Palladium(II) Complexes

Target Audience: Researchers, synthetic chemists, and drug development professionals. Scope: Advanced organometallic synthesis, ligand design, and self-validating protocol execution.

Mechanistic Rationale & Application Scope

Palladium(II) complexes bearing 2-hydroxypyridine derivatives are highly valued in both catalysis and medicinal chemistry. They act as efficient pre-catalysts in 1 for C-C bond formation[1] and exhibit notable 2[2] as well as promising3 against human carcinoma cell lines[3].

The specific use of the ligand4[4] introduces a dual-functionality paradigm:

-

Lactam-Lactim Tautomerism: The 2-hydroxypyridine core exists in equilibrium with its 2-pyridone tautomer. Upon basic deprotonation, it forms a robust ambidentate system, coordinating to Pd(II) via the pyridyl nitrogen and the exocyclic oxygen. This forms a highly stable 5[5].

-

Peripheral Functionalization: The 4-carboxyphenyl group at the C3 position provides steric shielding to the metal center. This prevents unwanted self-assembly into macrocyclic structures (such as 6[6]) while offering a carboxylic acid handle for subsequent bioconjugation or immobilization on solid supports.

Synthetic Workflow Visualization

Figure 1: Two-phase synthetic workflow for 3-(4-Carboxyphenyl)-2-hydroxypyridine Pd(II) complexes.

Step-by-Step Experimental Methodologies

Phase 1: Synthesis of 3-(4-Carboxyphenyl)-2-hydroxypyridine (Ligand L)

Causality Check: A Suzuki-Miyaura cross-coupling is employed to build the ligand framework. The use of a biphasic 1,4-dioxane/water system is critical as it ensures the solubility of both the organic electrophile and the inorganic base. Sodium carbonate (Na₂CO₃) quaternizes the boronic acid to a highly reactive boronate complex, driving the transmetalation step forward.

Protocol:

-

Preparation: In an oven-dried 100 mL Schlenk flask, combine 3-bromo-2-hydroxypyridine (1.00 g, 5.75 mmol) and 4-carboxyphenylboronic acid (1.14 g, 6.90 mmol).

-

Solvent & Base: Add 40 mL of 1,4-dioxane and 10 mL of 2M aqueous Na₂CO₃.

-

Degassing: Purge the biphasic mixture with N₂ for 15 minutes to prevent oxidative degradation of the Pd(0) catalyst.

-

Catalyst Addition: Quickly add Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.33 g, 0.28 mmol, 5 mol%).

-

Reaction: Reflux the mixture at 90 °C for 12 hours under a continuous N₂ atmosphere.

-

Workup: Cool to room temperature. Concentrate the organic layer in vacuo. Dilute the remaining aqueous residue with 20 mL of deionized water and carefully acidify with 1M HCl until the pH reaches ~3.

-

Isolation: Collect the resulting white/pale yellow precipitate via vacuum filtration. Wash sequentially with cold water (2 x 10 mL) and cold ethanol (10 mL). Dry under high vacuum to yield the pure ligand.

Phase 2: Synthesis of the Palladium Complex [Pd(L)₂]

Causality Check: Sodium tetrachloropalladate (Na₂PdCl₄) is selected over Pd(OAc)₂ due to its superior solubility in aqueous-alcoholic mixtures and its well-defined ligand exchange kinetics[3]. The pH must be strictly maintained around 7.5 to ensure the 2-hydroxypyridine is deprotonated (facilitating N,O-chelation) without causing irreversible palladium hydroxide precipitation.

Protocol:

-

Ligand Activation: Suspend the synthesized ligand L (0.50 g, 2.32 mmol) in 20 mL of absolute ethanol. Add 0.1M NaOH dropwise until the ligand fully dissolves (pH ~7.5), indicating successful deprotonation of the hydroxyl group.

-

Metal Addition: Dissolve Na₂PdCl₄ (0.34 g, 1.16 mmol) in 5 mL of deionized water. Add this metal solution dropwise to the ligand mixture over 10 minutes.

-

Coordination: Stir the resulting mixture at 60 °C for 4 hours. A distinct color shift from pale yellow to deep orange/brown will occur, signifying successful d-block metal coordination.

-

Isolation: Cool the mixture to 0 °C in an ice bath to maximize precipitation. Filter the solid complex, wash with cold water (10 mL), cold ethanol (5 mL), and diethyl ether (10 mL). Dry in a desiccator over anhydrous CaCl₂.

Self-Validating System: In-Process Controls

To ensure reliability without immediate reliance on advanced spectroscopy, the following self-validating checks are integrated into the workflow:

-

TLC Monitoring (Phase 1): Use Silica gel 60 F254 plates (Eluent: DCM/MeOH 9:1). The disappearance of the 3-bromo-2-hydroxypyridine spot (UV active, R_f ~0.6) and the appearance of a highly polar spot near the baseline (R_f ~0.2) confirms coupling.

-

pH-Dependent Solubility (Phase 1 Workup): The product must precipitate only when the pH drops below 4 (protonation of the carboxylate). If precipitation occurs at pH 8, unreacted starting material or catalyst degradation products are present.

-

Chromic Shift (Phase 2): The transition from a colorless/pale yellow ligand solution to a vibrant orange/red suspension upon the addition of Na₂PdCl₄ is a direct visual confirmation of d-d electron transitions characteristic of square-planar Pd(II) species[5].

Quantitative Data & Optimization Summaries

Table 1: Optimization of Suzuki-Miyaura Coupling Conditions (Phase 1)

| Catalyst | Solvent System | Base | Temp (°C) | Isolated Yield (%) | Purity (HPLC) |

| Pd(OAc)₂ / PPh₃ | Toluene / H₂O | K₂CO₃ | 100 | 45 | 82% |

| Pd(dppf)Cl₂ | DMF | K₃PO₄ | 90 | 68 | 91% |

| Pd(PPh₃)₄ | 1,4-Dioxane / H₂O | Na₂CO₃ | 90 | 85 | >98% |

Table 2: Diagnostic Spectroscopic Markers for[Pd(L)₂] Complexation

| Analytical Method | Free Ligand (L) Marker | Pd(II) Complex Marker | Mechanistic Implication |

| ¹H NMR (DMSO-d₆) | Broad singlet at ~11.8 ppm (OH) | Disappearance of OH signal | Confirms deprotonation and O-coordination to the metal center. |

| ¹H NMR (DMSO-d₆) | Pyridine C6-H at ~7.4 ppm | Downfield shift to ~7.8 ppm | Decreased electron density due to N-Pd bond formation[3]. |

| FT-IR | ν(C=O) lactam at 1650 cm⁻¹ | Shift to ~1610 cm⁻¹ | Coordination of the exocyclic oxygen to Pd(II)[3]. |

References

-

Title: 2-Hydroxypyridine-Ligated Pd-complexes as pre-catalysts in Hydrogen Borrowing Chemistry Source: lu.se URL: 1

-

Title: Synthesis, Structure, and Radioprotective Activity of the Palladium (II) Complex With Mexidol Source: wseas.com URL: 2

-

Title: Self-Assembly of Palladium(II) and Platinum(II) Complexes of 2-Hydroxypyrimidine to Novel Metallacalix[4]arenes. Receptor Properties through Multiple H-Bonding Interactions Source: acs.org URL: 6

-

Title: Palladium Complexes Based on 2-Hydrazinopyridine Ligand: Synthesis, Spectroscopic Studies, DFT Calculations, and Cytotoxicity Source: biointerfaceresearch.com URL: 3

-

Title: Pharma Impurity Supplier & Custom Synthesis in India: 3-(4-Carboxyphenyl)-2-hydroxypyridine Source: splendidlab.com URL: 4

-

Title: Ethylenediamine-palladium(II) complexes with pyridine and its derivatives: synthesis, molecular structure and initial antitumor studies Source: nih.gov URL: 5

Sources

- 1. lup.lub.lu.se [lup.lub.lu.se]

- 2. Synthesis, Structure, and Radioprotective Activity of the Palladium (II) Complex With Mexidol [wseas.com]

- 3. biointerfaceresearch.com [biointerfaceresearch.com]

- 4. 3-(4-Carboxyphenyl)-2-hydroxypyridine | 936636-14-5 | Splendid Lab | CRO Splendid Lab Pvt. Ltd. [splendidlab.com]

- 5. Ethylenediamine-palladium(II) complexes with pyridine and its derivatives: synthesis, molecular structure and initial antitumor studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

Application Note: 3-(4-Carboxyphenyl)-2-hydroxypyridine as a Versatile Building Block in Pharmaceutical Development

Executive Summary & Physicochemical Profiling

3-(4-Carboxyphenyl)-2-hydroxypyridine (CAS: 936636-14-5) is a highly versatile, bi-functional building block that bridges two critical domains in medicinal chemistry: the robust linkage capability of a benzoic acid and the dynamic molecular recognition of a 2-hydroxypyridine core.

The defining physicochemical feature of this scaffold is its tautomeric equilibrium. In solution, the 2-hydroxypyridine form (aromatic, OH donor) exists in a solvent-dependent equilibrium with its 2-pyridone tautomer (amide-like, NH donor, C=O acceptor)[1]. This dynamic state is not merely a structural curiosity; it is the fundamental mechanism that allows the molecule to act as a privileged pharmacophore in drug design and a bidentate ligand in advanced catalysis.

Strategic Applications in Medicinal Chemistry

The 2-Pyridone Motif as a Kinase Hinge Binder

The 2-pyridone tautomer is extensively deployed as a bioisostere for amides and a highly effective kinase hinge binder[1]. Because it can simultaneously act as a hydrogen bond donor (via the N-H group) and a hydrogen bond acceptor (via the C=O group), it forms a highly stable bidentate interaction with the backbone residues of the kinase ATP-binding pocket[1]. This dual interaction anchors the inhibitor, a strategy that has been successfully utilized in the development of clinical-stage Bruton's Tyrosine Kinase (BTK) and RET kinase inhibitors[1].

Bidentate hydrogen-bonding model between the 2-pyridone tautomer and the kinase hinge region.

Utility in Transition-Metal Catalysis

Beyond its role as a structural pharmacophore, the 2-hydroxypyridine moiety serves as a powerful bidentate ligand in transition-metal catalysis. Recent methodologies have demonstrated that combining a chelating 2-hydroxypyridine with advanced phosphine ligands accelerates Pd-catalyzed C–H arylation of N-heterocycles, significantly increasing functional group tolerance and stabilizing the homogeneous Pd catalyst[2].

Experimental Workflows & Protocols

When incorporating 3-(4-Carboxyphenyl)-2-hydroxypyridine into a synthetic pipeline, researchers must navigate its amphoteric nature. The following self-validating protocols are engineered to control chemoselectivity.

Protocol A: Standardized Amide Coupling (Carboxylic Acid Functionalization)

Objective: Couple the benzoic acid moiety with a primary or secondary amine while leaving the pyridone core intact. Causality: The 2-hydroxypyridine moiety can act as a competing nucleophile if the activation of the carboxylic acid is sluggish. While EDCI/HOBt are standard, the use of HATU with a sterically hindered base like DIPEA is preferred to accelerate the coupling of the zwitterionic-like intermediate and suppress unwanted O-acylation of the pyridone tautomer[3].

Step-by-Step Methodology:

-

Preparation: Suspend 3-(4-Carboxyphenyl)-2-hydroxypyridine (1.0 equiv, 0.5 mmol) in anhydrous DMF (5.0 mL). Reasoning: DMF disrupts the strong intermolecular hydrogen-bonding network of the starting material, ensuring a homogeneous reaction.

-

Base Addition: Add DIPEA (3.0 equiv) and stir for 5 minutes at room temperature.

-

Activation: Cool the mixture to 0 °C and add HATU (1.1 equiv) in one portion. Stir for 10 minutes. Reasoning: Cooling minimizes the risk of racemization (if chiral amines are used) and further suppresses side reactions[3].

-

Coupling: Add the target amine (1.2 equiv) dropwise. Allow the reaction to warm to room temperature over 2 hours.

-

Self-Validating Tracking: Monitor via LC-MS. The intact 2-pyridone moiety provides a distinct UV absorbance signature (typically ~290-310 nm), allowing easy differentiation from non-aromatic impurities.

-

Workup: Quench the reaction with ice-cold water (15 mL). If the product precipitates, isolate via vacuum filtration and wash with water. If it remains in solution, extract with EtOAc (3 × 15 mL), wash the combined organics with 5% aqueous LiCl (to remove DMF), dry over Na₂SO₄, and concentrate.

Protocol B: Chemoselective N-Alkylation of the Pyridone Core

Objective: Alkylate the nitrogen of the 2-pyridone ring post-amidation. Causality: Deprotonation of the 2-pyridone core yields a pyridin-2-olate anion, an ambident nucleophile capable of reacting at either the nitrogen or oxygen atom[4]. N-alkylation is thermodynamically controlled and favored by hard bases (e.g., K₂CO₃) in polar aprotic solvents, whereas O-alkylation is kinetically driven by soft, carbophilic Lewis acids (e.g., Ag₂CO₃) in non-polar solvents[4].

Step-by-Step Methodology:

-

Deprotonation: Dissolve the amide-functionalized intermediate (1.0 equiv) in anhydrous DMF (0.1 M). Add K₂CO₃ (2.0 equiv) and stir at 50 °C for 15 minutes to pre-form the pyridin-2-olate anion[4].

-

Alkylation: Add the alkyl halide (1.1 equiv) dropwise. Maintain heating at 50 °C for 4 hours.

-

Self-Validating Workup: Dilute with water and extract with DCM. Wash the organic layer extensively with brine.

-

Validation via ¹H NMR: Analyze the crude mixture. N-alkylation is definitively confirmed by an upfield shift of the pyridone ring protons (specifically the proton at the C6 position) compared to the O-alkylated isomer, alongside a characteristic C=O stretch (~1650 cm⁻¹) in IR spectroscopy.

Chemoselective functionalization workflow for 2-hydroxypyridine derivatives.

Quantitative Data Summary

The following table summarizes the expected regioselectivity and yields based on the applied reaction conditions, providing a benchmark for reaction optimization.

| Reaction Type | Base / Reagent | Solvent | Temp (°C) | Major Product | Regioselectivity (N:O) | Expected Yield (%) |

| Thermodynamic Alkylation | K₂CO₃ (2.0 eq) | DMF | 50 | N-Alkyl (2-pyridone) | > 95:5 | 75 - 85 |

| Kinetic Alkylation | Ag₂CO₃ (1.5 eq) | Toluene | 25 | O-Alkyl (2-alkoxypyridine) | < 10:90 | 60 - 70 |

| Amide Coupling | HATU / DIPEA | DMF | 0 to 25 | Carboxamide | N/A (Acid specific) | 80 - 95 |

References[2] Dual ligand approach increases functional group tolerance in the Pd-catalysed C–H arylation of N-heterocyclic pharmaceuticals. RSC Publishing.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH3SKZG0a3HzCN-QEKg7IRFj2aBqrheQ1yEKTsHAId-9dkBj3wmF4LZjb21pt5B-H50UEOeRn5rfwfBQvczKt_8QTHvi7kN15cnQXWMKk5-WO1FokdcMDbppdgKMaemHLOEB90WR4BshVZHRbXGuyNtPc0dEmTdCl8=[3] Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. ACS Publications.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH2lGZaQypIIbg_sb4jwCcATpVYtgopl1SCREJnJimj367PjxsXc3Rd0ZaSGQKCfr7aqV3pg7Ij2HGUKbaWyZ0FBLgeQpSxEiY23WZY7ACs6kXr_zs4LO9i4EmZFUyfbC7TlaNye-_2_xNM5g==[1] Pyridones in drug discovery: Recent advances. ResearchGate.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFhocMnaAFgOmbYx1Gc4WIkXDKfI-NOqYiGzShS8zuhlcRM3WnzGIG8BhJT_jz3Vz2g01VvkH9TG3N8v5qfvnsh494n1GNzsRkbn3ouU_xbc_EsItTKtYqkHxnToWrjBz9UNcCaze8URIGl8M9PQSCzSjWb0arMwul6k58d4nBWfeEDnA9frR7gK-XrSH-CHjGZ6OaYhic8Og==[4] 1-Aminopyridin-2(1H)-one. Benchchem.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFc2X1Ev0O-KJb88bQXIZpxSRa4ix8lVv2mwQI-IGXO7sXuMmSnrE8Ktrlm9UVEVFcyeUT9UjN90f6KhzC_-CsQjBXAa7DX3iwkyVppHuUKh-8t8tgthYpMqKwUKgKFV5WtZg3a

Sources

- 1. researchgate.net [researchgate.net]

- 2. Dual ligand approach increases functional group tolerance in the Pd-catalysed C–H arylation of N -heterocyclic pharmaceuticals - Chemical Science (RSC Publishing) DOI:10.1039/D2SC04911B [pubs.rsc.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. 1-Aminopyridin-2(1H)-one|CAS 54931-11-2|RUO [benchchem.com]

In Vivo Evaluation of 3-(4-Carboxyphenyl)-2-hydroxypyridine Derivatives: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the in vivo evaluation of 3-(4-Carboxyphenyl)-2-hydroxypyridine derivatives. As a senior application scientist, this guide is structured to provide not only step-by-step protocols but also the scientific rationale behind the experimental designs. The content is grounded in established methodologies and aims to ensure scientific integrity and reproducibility.

Introduction to 3-(4-Carboxyphenyl)-2-hydroxypyridine Derivatives

3-(4-Carboxyphenyl)-2-hydroxypyridine derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry. The presence of the hydroxypyridine core, a privileged scaffold, imparts unique physicochemical properties, including the ability to act as both a hydrogen bond donor and acceptor, and to chelate metal ions. The carboxyphenyl substituent further enhances the potential for biological activity and allows for modifications to tune pharmacokinetic properties.

These structural features suggest potential therapeutic applications in oncology and in disorders of metal overload. In cancer, the pyridine scaffold is found in numerous kinase inhibitors and modulators of crucial signaling pathways. The hydroxypyridine moiety is also a well-known bidentate chelator of iron, making these compounds potential candidates for the treatment of iron overload conditions.

Given these potential applications, rigorous in vivo evaluation is paramount to determine the efficacy, safety, and pharmacokinetic profile of novel derivatives in this class. This guide will focus on two primary applications: as potential anti-cancer agents and as iron chelators.

PART 1: Preclinical Development Workflow

The in vivo evaluation of a new chemical entity is a critical step in the drug development pipeline. The following workflow provides a logical progression from initial characterization to efficacy studies.

Caption: A generalized workflow for the in vivo evaluation of novel compounds.

PART 2: Pharmacokinetic and Toxicological Evaluation

A thorough understanding of a compound's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its safety profile, is essential before proceeding to efficacy studies.

Pharmacokinetic (PK) Studies in Rodents

Objective: To determine the pharmacokinetic profile of a 3-(4-Carboxyphenyl)-2-hydroxypyridine derivative after intravenous and oral administration.

Materials:

-

Test compound

-

Vehicle for administration (e.g., a solution of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% saline)

-

Male Sprague-Dawley rats or C57BL/6 mice (8-10 weeks old)[1]

-

Blood collection tubes (containing anticoagulant, e.g., K2EDTA)

-

Centrifuge

-

LC-MS/MS system[1]

Protocol:

-

Animal Acclimatization: Acclimate animals to the housing conditions for at least one week prior to the study.

-

Dosing:

-

Intravenous (IV) Group: Administer a single dose of the compound (e.g., 1-5 mg/kg) via the tail vein.

-

Oral (PO) Group: Administer a single oral gavage dose (e.g., 10-50 mg/kg). The maximum recommended volume for oral gavage in mice is 10 mL/kg.[2]

-

-

Blood Sampling: Collect blood samples (approximately 0.2 mL) from the jugular vein or another appropriate site at predetermined time points (e.g., 0, 0.08, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).[1]

-

Plasma Preparation: Centrifuge the blood samples to separate the plasma.

-

Sample Analysis: Analyze the plasma concentrations of the compound using a validated LC-MS/MS method. A stable isotope-labeled internal standard is recommended for accurate quantification.[3][4]

-

Data Analysis: Calculate key pharmacokinetic parameters such as maximum plasma concentration (Cmax), time to reach Cmax (Tmax), area under the plasma concentration-time curve (AUC), half-life (t1/2), and oral bioavailability (F%).

Table 1: Representative Pharmacokinetic Parameters

| Parameter | IV Administration (2 mg/kg) | PO Administration (10 mg/kg) |

| Cmax (ng/mL) | 1500 | 800 |

| Tmax (h) | 0.08 | 1.0 |

| AUC (ng·h/mL) | 2500 | 4000 |

| t1/2 (h) | 2.5 | 3.0 |

| Bioavailability (%) | - | 32 |

Acute Oral Toxicity Study

Objective: To determine the acute oral toxicity (and estimate the LD50) of a 3-(4-Carboxyphenyl)-2-hydroxypyridine derivative.

Materials:

-

Test compound

-

Vehicle for administration

-

Female Wistar rats or Swiss albino mice (8-12 weeks old)

Protocol:

-

Dosing: Administer a single oral dose of the compound to a single animal at a starting dose (e.g., 300 mg/kg).

-

Observation: Observe the animal for signs of toxicity and mortality for up to 14 days.

-

Dose Adjustment: If the animal survives, administer a higher dose to another animal. If the animal dies, administer a lower dose to another animal.

-

Endpoint: Continue the procedure until the dose that causes mortality is identified or the maximum dose (e.g., 2000 mg/kg) is reached without mortality.

-

Gross Necropsy: At the end of the observation period, perform a gross necropsy on all animals to examine for any abnormalities in the organs.

PART 3: Efficacy Evaluation in Oncology

The pyridine scaffold is a common feature in many anti-cancer drugs, particularly kinase inhibitors. The following protocols are designed to evaluate the anti-tumor efficacy of 3-(4-Carboxyphenyl)-2-hydroxypyridine derivatives.

Potential Mechanisms of Action in Cancer

While the specific mechanism of action for this class of compounds requires experimental validation, several signaling pathways are plausible targets.

-